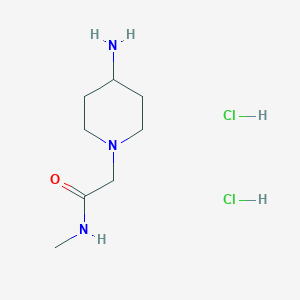
methyl (2Z)-3-(5-fluoropyridin-3-yl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2Z)-3-(5-fluoropyridin-3-yl)prop-2-enoate, also known as MFPE, is a fluorinated derivative of pyridine that has been widely used in scientific research. It is a colorless, crystalline compound with a melting point of 77°C and a boiling point of 138°C. MFPE has been used in a variety of applications, including organic synthesis, drug delivery, and medical imaging. It has also been used as a reagent in the synthesis of a number of other compounds.
Aplicaciones Científicas De Investigación
Intramolecular Carbocyclization
Gimazetdinov et al. (2017) explored the intramolecular carbocyclization of methyl prop-2-enoate derivatives, resulting in the formation of bicyclohexene structures, with potential implications for synthesizing complex molecular architectures Gimazetdinov et al., 2017.
Synthesis of α-Methylidene-β-lactams
Buchholz and Hoffmann (1991) discussed the transformation of methyl prop-2-enoates into α-methylidene-β-lactams, highlighting the significance in synthesizing compounds with potential pharmacological activities Buchholz & Hoffmann, 1991.
Structural Analysis and Spectrometric Identification
Johnson et al. (2006) synthesized and analyzed ethyl prop-2-enoate derivatives, providing insights into molecular structures and spectrometric properties that could inform the development of new compounds Johnson et al., 2006.
Sulfonation and Synthesis
Hirst and Parsons (2003) focused on the sulfonation of methyl prop-2-enoate, a process that could be pivotal in creating various chemical entities for different applications Hirst & Parsons, 2003.
Photoalignment in Liquid Crystals
Hegde et al. (2013) investigated prop-2-enoates for their role in the photoalignment of nematic liquid crystals, suggesting potential applications in liquid crystal display (LCD) technology Hegde et al., 2013.
Prostanoid Synthesis
Valiullina et al. (2019) synthesized methyl prop-2-enoate derivatives for use in prostanoid synthesis, indicating a possible application in the development of prostaglandin-related drugs Valiullina et al., 2019.
Crystal Packing Analysis
Zhang et al. (2011) analyzed the crystal packing of ethyl prop-2-enoate derivatives, uncovering interactions like N⋯π and O⋯π, which could be crucial for understanding molecular assembly and design Zhang et al., 2011.
Synthesis and Characterization for Pharmaceutical Applications
Murugavel et al. (2016) synthesized and characterized a methyl prop-2-enoate derivative, assessing its potential as a bioactive agent with antimicrobial properties and its potential inhibition of penicillin-binding protein Murugavel et al., 2016.
Propiedades
IUPAC Name |
methyl (Z)-3-(5-fluoropyridin-3-yl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2/c1-13-9(12)3-2-7-4-8(10)6-11-5-7/h2-6H,1H3/b3-2- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVWSGIMPIFCBE-IHWYPQMZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CN=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C\C1=CC(=CN=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenoxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2408447.png)


![N-(2,4-dimethoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2408450.png)

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-chlorobenzamide](/img/structure/B2408455.png)


![2-Ethyl-3-methyl-1-sulfanylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2408459.png)
![2-Methyl-4-[4-(phenoxyacetyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2408461.png)


![1'-(2-(4-(isopropylthio)phenyl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2408466.png)
